1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride
Overview
Description
1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butan-1-amine group with a methyl substitution at the third carbon.
Mechanism of Action
- Valiullina, Z. R., et al. (2016). Functionalized β-Lactams Based on (E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine and Its Imine–Imine Rearrangement Initiated by Potassium Hydride. Zhurnal Organicheskoi Khimii, 52(7), 958–963
- Hassan, M., et al. (2020). Recent Advances in Syntheses and Antibacterial Activity of Nitrofurantoin Analogues. IntechOpen
!1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride
: Functionalized β-Lactams Based on (E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine and Its Imine–Imine Rearrangement Initiated by Potassium Hydride : Recent Advances in Syntheses and Antibacterial Activity of Nitrofurantoin Analogues<!-- https://www.ambeed.com/products/2829292-60-4.html -->
Biochemical Analysis
Biochemical Properties
1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductase (CBR) and 11β-hydroxysteroid dehydrogenase (11β-HSD) in rat liver subcellular fractions . These interactions are crucial as they influence the reduction of the compound and its subsequent metabolic fate. The nature of these interactions involves the reduction of the propenone moiety to form different metabolites, which are then further processed by the liver enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-β, indicating its potential anti-inflammatory properties . This inhibition is crucial as it can modulate inflammatory responses and potentially be used in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These interactions lead to the inhibition of enzyme activity, resulting in changes in gene expression and subsequent cellular responses. The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biological effects . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its activity over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which play a role in its metabolism . These interactions influence the metabolic flux and levels of metabolites, affecting the overall biochemical processes within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy and reducing potential off-target effects.
Preparation Methods
The synthesis of 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride typically involves several steps. One common synthetic route starts with the bromination of the methyl group on a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into a phosphonate using triethyl phosphite at elevated temperatures. This phosphonate can be further reacted with an appropriate aldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride can be compared with other furan derivatives, such as:
Furfurylamine: A simpler furan derivative with an amine group directly attached to the furan ring.
2-Furoic acid: An oxidized form of furan with a carboxylic acid group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, commonly derived from biomass.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to other furan derivatives.
Properties
IUPAC Name |
1-(furan-2-yl)-3-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCAGZGGMIDNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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